molecular formula C5H6IN3 B6604632 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2803866-06-8

3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B6604632
CAS No.: 2803866-06-8
M. Wt: 235.03 g/mol
InChI Key: MFLVHIKQQCTCHR-UHFFFAOYSA-N
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Description

3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a versatile fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C5H6IN3 and a molecular weight of 235.0257 , this compound serves as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles. Its core structure is part of a privileged scaffold investigated for the development of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors, which are promising candidates for targeting necroptosis in various diseases . Furthermore, the 1,2,4-triazole moiety is a well-known pharmacophore found in numerous bioactive molecules, imparting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties . The iodine atom on the triazole ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly explore chemical space and generate structural diversity for structure-activity relationship (SAR) studies . This makes this compound a valuable reagent for chemists working in the synthesis of novel heterocyclic compounds for pharmaceutical and biological applications.

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLVHIKQQCTCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrrole Derivatives

Reacting 2-aminopyrrole with triazole-forming agents, such as triethyl orthoformate or hydrazine derivatives, under acidic or basic conditions. For example, hydrazine hydrate reacts with 2-aminopyrrole intermediates to form the triazole ring via intramolecular cyclization.

Example Protocol

  • Reactants : 2-Aminopyrrole (1.0 equiv), triethyl orthoformate (1.2 equiv)

  • Conditions : Reflux in acetic acid (12 h)

  • Yield : ~70–80% (estimated based on analogous syntheses).

Iodination Strategies

Direct Electrophilic Iodination

Iodine or iodine chloride in polar aprotic solvents (e.g., DMF, DMSO) at low temperatures (−25°C to −10°C) facilitates electrophilic substitution. This method is adapted from the synthesis of 4-amino-7-iodopyrrolo[2,1-f]triazine.

Optimized Procedure

  • Dissolution : Disperse pyrrolo[2,1-c]triazole (1.0 equiv) in anhydrous DMF under nitrogen.

  • Iodination : Add iodine (1.2 equiv) in batches at −25°C, then stir at −10°C for 3 h.

  • Quenching : Treat with sodium sulfite and sodium carbonate to adjust pH to 9, followed by crystallization.

Key Parameters

  • Temperature Control : Prevents polyiodination and side reactions.

  • Solvent Choice : DMF enhances iodine solubility and reaction homogeneity.

N-Iodosuccinimide (NIS)-Mediated Iodination

NIS offers regioselectivity in electron-rich heterocycles. A two-step protocol involving iodine followed by NIS ensures high monoiodination efficiency.

Example

  • Initial Iodination : React pyrrolotriazole with iodine (1.2 equiv) in DMF at −10°C.

  • NIS Treatment : Add NIS (0.4 equiv) and acetic acid, stir for 1 h.

  • Work-Up : Precipitate product via alkaline aqueous solution (pH 9).

Yield : 84–90% (extrapolated from analogous reactions).

Comparative Analysis of Iodination Methods

Method Reagents Temperature Solvent Yield Regioselectivity
Direct IodinationI₂, Na₂SO₃−10°CDMF~80%Moderate
NIS-MediatedI₂, NIS, AcOH−10°CDMF~85–90%High
Metal-CatalyzedKI, CuI, Oxidizing Agent25°CDMSO~70%Variable

Notes :

  • NIS Advantage : Higher yields and selectivity due to controlled iodine release.

  • Side Reactions : Over-iodination or ring oxidation observed at elevated temperatures.

Purification and Characterization

Crystallization

Alkaline work-up (pH 9) followed by ethanol-water slurry yields pure product.

Analytical Data

  • HRMS : [M+H]⁺ at m/z 235.96793 (calculated: 235.968).

  • ¹H NMR : Characteristic pyrrolidine protons (δ 3.2–4.1 ppm) and triazole CH (δ 8.3 ppm).

Challenges and Mitigation

  • Regioselectivity : Competing iodination at adjacent positions minimized via low-temperature NIS protocols.

  • Solvent Residuals : DMF removal requires extensive washing with brine and ethanol.

Industrial-Scale Adaptations

Batch processes from patent examples demonstrate scalability:

  • Scale : 0.6 mol to 6.71 mol runs.

  • Yield Consistency : 84–90% across batches.

Emerging Alternatives

Microwave-Assisted Synthesis

Rapid heating (100°C, 30 min) in acetonitrile with NIS shows promise for reduced reaction times (preliminary data).

Flow Chemistry

Continuous iodine dosing in microreactors may enhance selectivity and safety .

Chemical Reactions Analysis

Types of Reactions

3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-c][1,2,4]triazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

Medicinal Chemistry

3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is primarily investigated for its potential as a pharmacophore in drug design. Its applications include:

  • Anticancer Properties : The compound exhibits promising activity against various cancer cell lines. It is being studied for its ability to inhibit key enzymes involved in cancer progression.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study: Inhibition of RIPK1

One notable study demonstrated that this compound inhibits receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis (a programmed cell death pathway). The compound binds to the allosteric site of RIPK1, preventing its activation and subsequent cell death .

Biological Studies

In biological research contexts, this compound serves as a valuable tool for:

  • Studying Enzyme Interactions : Researchers utilize it to explore interactions with various biological targets such as enzymes and receptors.
  • Pathway Probing : It aids in understanding complex biological pathways and mechanisms by acting as a probe compound.

Chemical Biology

This compound is employed in chemical biology for:

  • Target Identification : It helps identify molecular targets involved in disease processes.
  • Mechanistic Studies : The compound is used to elucidate the mechanisms of action of various biological processes.

Industrial Applications

The compound also finds utility in industrial settings:

  • Synthesis of Complex Molecules : It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki or Sonogashira coupling), facilitating the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.

Comparison with Similar Compounds

Structural and Substituent Effects

The pharmacological and physicochemical properties of pyrrolo-triazole derivatives are heavily influenced by substituents on the triazole ring. Key analogs include:

Compound Substituent (Position 3) Molecular Weight (g/mol) Key Properties/Applications
3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole Iodine ~220.0 (estimated) Enhanced electrophilicity, potential anticancer/antimicrobial activity
3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole Bromine 188.03 Moderate bioactivity, used in synthetic intermediates
3-Chloro-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole Chlorine 143.58 Lower molecular weight, reduced stability
Methyl 3-methyl-pyrrolo-triazole-5-carboxylate Methyl ester 181.19 Improved solubility, scaffold for derivatization

Key Observations :

  • Electron-Withdrawing Substituents : Iodine and bromine enhance antiproliferative activity against cancer cell lines compared to electron-donating groups (e.g., methyl) .
  • Triazole Ring Type : Replacing the 1,2,4-triazole core with 1,2,3-triazole (e.g., pyrazolo[5,1-c][1,2,3]triazoles) results in a complete loss of bioactivity, underscoring the importance of the 1,2,4-triazole configuration .

Physicochemical Properties

  • Solubility : The iodinated derivative is expected to exhibit lower aqueous solubility than its bromo or chloro analogs due to increased molecular weight and hydrophobicity. Methyl ester derivatives (e.g., methyl 3-methyl-pyrrolo-triazole-5-carboxylate) show enhanced solubility in organic solvents .
  • Stability : The C–I bond is less stable than C–Br or C–Cl under UV light or thermal conditions, necessitating careful storage .

Biological Activity

3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound combines a pyrrole ring with a triazole ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6IN3C_5H_6IN_3, with a molecular weight of approximately 235.0257 g/mol. The presence of iodine in its structure enhances its reactivity and biological activity.

Research indicates that this compound acts primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in necroptosis—a form of programmed cell death. By binding to the allosteric pocket of RIPK1, the compound effectively inhibits its activity and prevents necroptosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines while exhibiting low cytotoxicity against normal cells .
  • Molecular Docking Studies : These studies revealed favorable binding interactions with key proteins involved in cancer progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cyclooxygenase Inhibition : It has been associated with significant inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The selectivity ratio for COX-2 over COX-1 suggests potential therapeutic applications in inflammatory diseases .
  • Reduction of Reactive Oxygen Species : In vitro evaluations show that the compound can reduce levels of reactive oxygen and nitrogen species (RONS) in cells subjected to oxidative stress .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityMechanism
This compound Anticancer; Anti-inflammatoryRIPK1 inhibition; COX-2 inhibition
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Similar anticancer propertiesVaries
Pyrazolo[3,4-d]pyrimidine CDK2 inhibitory activityVaries

Case Studies

A case study involving the synthesis and evaluation of derivatives based on this compound showed promising results in developing new anti-inflammatory agents. The derivatives exhibited potent COX-2 inhibitory activity and improved selectivity ratios compared to traditional NSAIDs like Meloxicam .

In Vitro Testing

The synthesized compounds were subjected to various in vitro tests to assess their cytotoxicity and efficacy as anti-inflammatory agents. Results indicated that several derivatives not only inhibited COX-2 effectively but also enhanced cell viability under inflammatory conditions .

Q & A

Q. What are the common synthetic pathways for 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including cyclization of pyrrole precursors followed by iodination. For example, cyclization of pyrrolo-triazole intermediates (e.g., via hydrazinolysis or acylation) is a critical step, while iodination is achieved using iodine or N-iodosuccinimide under controlled conditions . To optimize purity, chromatographic techniques (e.g., HPLC) and recrystallization from ethanol or dichloromethane are recommended. Reaction parameters such as temperature (60–80°C) and pH (neutral to slightly acidic) must be tightly controlled to minimize side products .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the fused pyrrolo-triazole structure and iodination site (δ ~90–100 ppm for iodine in 13C NMR).
  • IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~275). Purity is assessed via HPLC with diode-array detection (≥95% purity threshold) .

Q. How does the stability of this compound vary under different storage conditions?

Stability is pH- and temperature-dependent. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition. In aqueous solutions, avoid prolonged exposure to light or basic conditions (pH >9), which may lead to deiodination or ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in pyrrolo-triazole systems?

Iodination favors the 3-position due to electron density distribution in the fused ring system. DFT calculations suggest that the triazole ring’s electron-withdrawing effect directs electrophilic iodine to the pyrrole moiety’s most nucleophilic carbon. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., CuI) further modulate regioselectivity .

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from incomplete purification or side reactions (e.g., over-iodination). Use reaction monitoring (TLC or in situ IR) to optimize stoichiometry and timing. For scale-up, transition from batch to flow chemistry improves reproducibility by ensuring consistent mixing and temperature gradients .

Q. What strategies validate the biological activity of this compound via molecular docking?

Target enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR) for antifungal/anti-inflammatory studies. Use AutoDock Vina with triazole-specific force fields to simulate binding. Validate docking scores (ΔG < −7 kcal/mol) with in vitro assays (e.g., MIC for antifungal activity) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Employ Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states for reactions like Suzuki coupling or nucleophilic substitution. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

Q. What analytical approaches distinguish between isomeric byproducts in iodinated triazoles?

Use 2D NMR (e.g., HSQC, NOESY) to resolve spatial proximity of substituents. High-resolution mass spectrometry (HRMS) paired with ion mobility separates isomers based on collision cross-sections .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

ParameterCyclization-Iodination Direct Metal-Catalyzed Iodination
Yield60–75%45–65%
Purity (HPLC)≥95%85–90%
Key ChallengeByproduct formationCatalyst cost

Q. Table 2: Computational Parameters for Docking Studies

SoftwareScoring FunctionTarget ProteinValidation Method
AutoDock Vina Affinity (ΔG)Lanosterol 14-α-demethylaseMIC (C. albicans assay)
Schrödinger Glide XP GScoreCyclooxygenase-2IC50 (COX-2 inhibition)

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